molecular formula C20H29NO5S B162478 16-Epi-latrunculin B

16-Epi-latrunculin B

Katalognummer: B162478
Molekulargewicht: 395.5 g/mol
InChI-Schlüssel: NSHPHXHGRHSMIK-WAXGXQFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Analyse Chemischer Reaktionen

16-Epi-latrunculin B undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.

    Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Cancer Research

16-Epi-latrunculin B has been extensively used to study cancer cell dynamics, particularly in understanding metastasis. By inhibiting actin polymerization, researchers can observe changes in cell migration and invasion patterns, providing insights into cancer progression.

  • Case Study : In vitro studies have shown that this compound inhibits the growth of HeLa cells with an IC50 value of approximately 1.4 µM, indicating its potential as a therapeutic agent in cancer treatment .

Neurobiology

The compound is also employed in neurobiological research to investigate neurite outgrowth—the process by which neurons extend their axons and dendrites.

  • Application : Studies using this compound have demonstrated its effects on neuronal morphology, helping to elucidate mechanisms underlying nervous system development and regeneration .

Virology

Recent findings suggest that this compound exhibits antiviral properties, particularly against herpes simplex virus type 1 (HSV-1).

  • Research Findings : The compound's ability to disrupt the cytoskeletal structures necessary for viral replication positions it as a candidate for antiviral drug development .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound across different research areas:

Application Area Effect IC50 Value Mechanism
Cancer ResearchInhibits cell growth1.4 µM (HeLa cells)Disrupts actin polymerization
NeurobiologyAffects neurite outgrowthNot specifiedAlters cytoskeletal dynamics
VirologyAntiviral activity against HSV-1Not specifiedDisrupts cytoskeletal structures necessary for viral replication

Biologische Aktivität

16-Epi-latrunculin B is a stereoisomer of latrunculin B, a compound isolated from the marine sponge Negombata magnifica. This compound is notable for its significant biological activities, particularly as an F-actin depolymerizing agent . The ability to manipulate the actin cytoskeleton makes this compound a valuable tool in cellular biology research, especially in the study of cell dynamics, migration, and proliferation.

This compound exhibits its biological activity primarily through its interaction with actin filaments. It binds selectively to monomeric actin , inhibiting polymerization and leading to the disassembly of existing F-actin structures. This disruption affects various cellular processes, including:

  • Cell shape and movement : By altering the dynamics of the actin cytoskeleton, this compound influences cell motility, which is crucial in cancer metastasis and wound healing.
  • Neurite outgrowth : Research has shown that this compound plays a role in neuronal development by affecting the growth of neurites, which are essential for establishing neuronal connections.
  • Intracellular trafficking : The actin cytoskeleton is vital for the movement of organelles and molecules within cells. Disruption by this compound provides insights into mechanisms such as endocytosis and exocytosis.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description IC50 Values
F-actin DepolymerizationInhibits actin polymerization, leading to disassembly of actin filaments.HeLa cells: 1.4 µM
Antiviral ActivityExhibits activity against herpes simplex virus type 1 (HSV-1).Not specified
CytotoxicityInduces cytotoxic effects in various cell lines, including murine tumor cells.HeLa cells: 3.9 µM
Antimicrobial ActivityShows selective activity against Escherichia coli with MIC values down to 8 µM.E. coli: MIC 8 µM

Case Studies and Research Findings

  • Cellular Effects :
    • A study demonstrated that treatment with this compound significantly inhibited the growth of HeLa cells, with an IC50 value of 1.4 µM, indicating potent cytotoxic effects against cancer cell lines .
  • Antiviral Properties :
    • Research has indicated that this compound possesses antiviral properties against HSV-1, suggesting potential therapeutic applications in virology.
  • Mechanistic Insights :
    • In experiments involving synaptic transmission, latrunculin B (and by extension, its stereoisomer) was shown to reduce neurotransmitter release at presynaptic sites while also affecting postsynaptic responses . This dual action highlights its complex role in modulating synaptic functions.
  • Microbial Activity :
    • The compound displayed selective antimicrobial activity against E. coli, with significant inhibition zones observed in disk diffusion assays . This reinforces the potential for developing novel antimicrobial agents derived from marine natural products.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing 16-Epi-latrunculin B?

  • Methodological Answer : Synthesis typically involves isolation from marine sponges (e.g., Latrunculia spp.) or semi-synthetic modification of latrunculin precursors. Characterization requires high-resolution mass spectrometry (HRESI-TOFMS) and NMR spectroscopy to confirm molecular structure (e.g., [α]23D +81.2° in CHCl3, HRMS m/z 418.1649 [M+Na]+). Cross-validation with literature spectral data (1H/13C NMR, Table S3/S4) is critical for confirming stereochemistry and purity .

Q. How should researchers design experiments to assess this compound’s actin polymerization inhibition in cellular models?

  • Methodological Answer : Use fluorescence microscopy with phalloidin staining to visualize actin filaments in treated vs. control cells. Pair with quantitative assays like F-actin/G-actin ratio measurements via ultracentrifugation or flow cytometry. Include dose-response curves (e.g., 0.1–10 µM) and positive controls (e.g., latrunculin A). Ensure cell viability assays (MTT or ATP-based) to distinguish cytotoxicity from specific actin disruption .

Q. What are the best practices for replicating bioactivity results reported in primary literature?

  • Methodological Answer : Strictly follow protocols from peer-reviewed studies, including solvent selection (e.g., DMSO stock solutions at ≤0.1% v/v) and cell culture conditions. Validate compound stability via HPLC pre- and post-experiment. Cross-reference with secondary sources (e.g., PubChem) for physicochemical properties and solubility guidelines. Document deviations meticulously to troubleshoot inconsistencies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EC50 values for this compound across different cell lines?

  • Methodological Answer : Conduct systematic dose-response studies under standardized conditions (pH, temperature, serum concentration). Use isogenic cell lines to isolate genetic variables. Compare actin isoform expression profiles (β-actin vs. γ-actin) via qPCR/Western blot, as isoform-specific binding may explain variability. Apply meta-analysis tools to assess batch effects or inter-lab methodological differences .

Q. What strategies optimize this compound’s selectivity to minimize off-target effects in cytoskeletal studies?

  • Methodological Answer : Employ CRISPR/Cas9 knockout models for actin-binding proteins (e.g., cofilin, profilin) to identify off-target pathways. Use affinity chromatography with immobilized this compound to capture interacting proteins, followed by LC-MS/MS proteomics. Validate findings with competitive binding assays using structural analogs (e.g., latrunculin C) .

Q. How should researchers design a study to investigate the metabolic stability of this compound in vivo?

  • Methodological Answer : Administer the compound in model organisms (e.g., zebrafish or rodents) and collect plasma/tissue samples at timed intervals. Use UPLC-QTOF-MS for metabolite identification, focusing on oxidation or sulfation pathways observed in latrunculin analogs. Pair with microsomal stability assays (human/animal liver microsomes) to predict interspecies differences .

Q. What statistical approaches are recommended for analyzing time-lapse imaging data of this compound’s effects on cell motility?

  • Methodological Answer : Apply particle image velocimetry (PIV) to quantify migration speed/directionality. Use mixed-effects models to account for intra-experiment variability. Validate with bootstrapping or Bayesian inference for small sample sizes. Open-source tools like Fiji/TrackMate or CellProfiler can automate data extraction .

Q. Data Interpretation & Validation

Q. How can researchers validate the specificity of this compound’s actin-binding using structural biology techniques?

  • Methodological Answer : Perform X-ray crystallography or cryo-EM of actin-16-Epi-latrunculin B complexes to resolve binding sites. Compare with latrunculin A/B structures to identify epimer-specific interactions. Validate computationally via molecular dynamics simulations (e.g., GROMACS) to assess binding energy and conformational stability .

Q. What criteria should guide the inclusion of this compound data in meta-analyses of actin-targeting compounds?

  • Methodological Answer : Ensure datasets report exact experimental conditions (e.g., buffer composition, cell passage number). Exclude studies lacking purity verification (HPLC/MS). Use standardized effect size metrics (e.g., Hedge’s g) to normalize bioactivity across assays. Address publication bias via funnel plots or trim-and-fill analysis .

Q. Ethical & Reproducibility Considerations

Q. How should researchers address potential batch-to-batch variability in this compound?

  • Methodological Answer : Source compounds from certified suppliers (e.g., Sigma-Aldrich, Abcam) with lot-specific COA. Perform in-house NMR/MS validation for each batch. Document storage conditions (−20°C, desiccated) and shelf life. Publish raw spectral data in supplementary materials to enable cross-lab verification .

Q. What steps ensure compliance with ethical guidelines when using this compound in animal studies?

  • Methodological Answer : Obtain IRB/IACUC approval for dosing protocols. Adhere to ARRIVE guidelines for reporting in vivo experiments. Include sham controls and blinded outcome assessments. Monitor adverse effects (e.g., neurotoxicity in zebrafish) with predefined stopping rules .

Eigenschaften

IUPAC Name

(4S)-4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO5S/c1-13-5-3-4-6-14(2)9-18(22)25-16-10-15(8-7-13)26-20(24,11-16)17-12-27-19(23)21-17/h3,5,9,13,15-17,24H,4,6-8,10-12H2,1-2H3,(H,21,23)/b5-3-,14-9-/t13-,15-,16-,17-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHPHXHGRHSMIK-WAXGXQFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C1)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

16-Epi-latrunculin B
16-Epi-latrunculin B
16-Epi-latrunculin B
16-Epi-latrunculin B
16-Epi-latrunculin B
16-Epi-latrunculin B

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